molecular formula C20H15Cl2NO4S B10958019 2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide

2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide

Cat. No.: B10958019
M. Wt: 436.3 g/mol
InChI Key: XQULNVRZMWEAQH-UHFFFAOYSA-N
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Description

2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with chloro, methoxy, and sulfonyl groups. These functional groups contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Sulfonylation: The amino group is then sulfonylated using sulfonyl chloride to introduce the sulfonyl group.

    Chlorination: Finally, the chlorination of the aromatic ring is carried out using chlorine gas or a chlorinating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions include various substituted benzamides, sulfonamides, and phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}benzamide is unique due to its combination of chloro, methoxy, and sulfonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H15Cl2NO4S

Molecular Weight

436.3 g/mol

IUPAC Name

2-chloro-N-[3-(4-chlorophenyl)sulfonyl-5-methoxyphenyl]benzamide

InChI

InChI=1S/C20H15Cl2NO4S/c1-27-15-10-14(23-20(24)18-4-2-3-5-19(18)22)11-17(12-15)28(25,26)16-8-6-13(21)7-9-16/h2-12H,1H3,(H,23,24)

InChI Key

XQULNVRZMWEAQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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